4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one is a complex organic compound that features a pyranopyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-3-(4-methoxyphenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one is unique due to its specific structural features, such as the pyranopyrazole core and the presence of both fluorophenyl and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21FN2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[4-[(3-fluorophenyl)methoxy]phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C26H21FN2O4/c1-31-20-9-7-18(8-10-20)25-24-22(14-23(30)33-26(24)29-28-25)17-5-11-21(12-6-17)32-15-16-3-2-4-19(27)13-16/h2-13,22H,14-15H2,1H3,(H,28,29) |
InChI Key |
JGRASGBHBUCIIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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